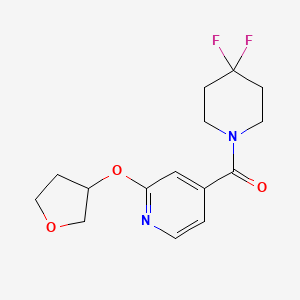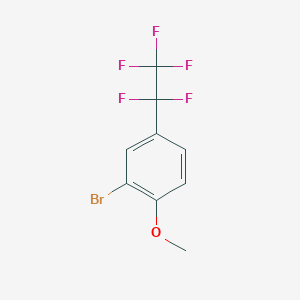
2-Bromo-1-methoxy-4-pentafluoroethyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-1-methoxy-4-pentafluoroethyl-benzene” is a chemical compound with the molecular formula C9H6BrF5O and a molecular weight of 305.05 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group (Br), a methoxy group (OCH3), and a pentafluoroethyl group (C2F5). The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, brominated aromatic compounds are generally reactive towards nucleophilic substitution reactions . The bromine atom can be replaced by other groups in the presence of a suitable nucleophile.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Relay Propagation of Steric Pressure
2-Bromo-1-methoxy-4-pentafluoroethyl-benzene demonstrates the concept of relay propagation of crowding, where steric pressure can be both emitted and transmitted by certain groups in a molecule. This is exemplified in reactions involving halogenated aromatics and their reactivity with bases, showing how the introduction of certain groups like methoxy impacts the deprotonation of bromo(trifluoromethyl)quinolines. This understanding is crucial in designing molecules with desired reactivity and stability in organic synthesis (Schlosser et al., 2006).
Electrochemical Bromination
The electrochemical bromination of molecules similar to this compound, like 4-methoxy toluene, shows selective bromination processes. These findings are significant in the field of synthetic chemistry, especially in the selective functionalization of aromatic compounds, which is a fundamental step in the synthesis of various complex molecules (Kulangiappar et al., 2014).
Radical Cyclization to Tetrahydrofuran Derivatives
The controlled-potential reduction of bromoethers, which are structurally similar to this compound, leads to the formation of tetrahydrofuran derivatives. These findings are critical in the synthesis of heterocyclic compounds, which have a wide range of applications in pharmaceuticals and agrochemicals (Esteves et al., 2007).
Application in Molecular Electronics
Certain aryl bromides, which include derivatives similar to this compound, serve as crucial building blocks in molecular electronics. They are used in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are fundamental components in the development of molecular electronic devices (Stuhr-Hansen et al., 2005).
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from compounds structurally related to this compound, is another significant application. This process is vital in the creation of natural products and their analogs, which have potential uses in medicine and biology (Akbaba et al., 2010).
Wirkmechanismus
The mechanism of action of “2-Bromo-1-methoxy-4-pentafluoroethyl-benzene” is not clear without context. The term “mechanism of action” is often used in the context of biological activity, and without specific information about a biological target or process, it’s difficult to provide an accurate answer .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-methoxy-4-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5O/c1-16-7-3-2-5(4-6(7)10)8(11,12)9(13,14)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHGMFLVKDUDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-butoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2429847.png)
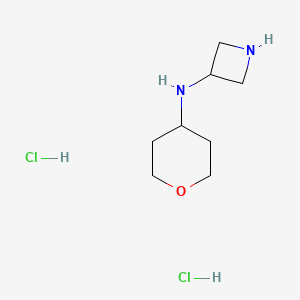
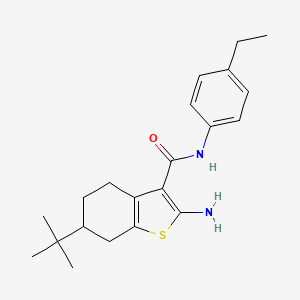
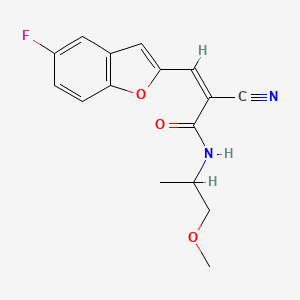
![2-(1-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}ethyl)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2429855.png)

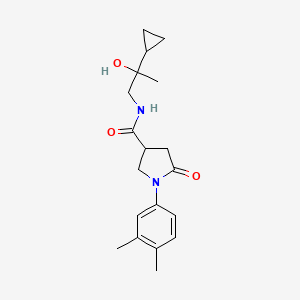
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide oxalate](/img/structure/B2429861.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2429862.png)
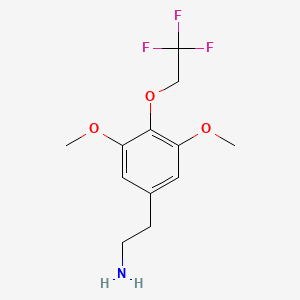
![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2429865.png)
![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)
![2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2429867.png)
